molecular formula C5H7Cl2N3 B1434553 (2-Chloropyrimidin-4-yl)methanamine hydrochloride CAS No. 1346542-37-7

(2-Chloropyrimidin-4-yl)methanamine hydrochloride

Cat. No.: B1434553
CAS No.: 1346542-37-7
M. Wt: 180.03 g/mol
InChI Key: VADFHUSNTYTRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

(2-Chloropyrimidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (2-Chloropyrimidin-4-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, this compound affects the lysine oxidation pathway . This disruption can lead to a decrease in the formation of crosslinks in collagen and elastin, which are essential for the structural stability of tissues . The downstream effects can include reduced tissue stiffness and potentially the reversal of fibrotic changes .

Pharmacokinetics

It’s known that the compound can inhibit different cyp enzymes (cyp 3a4, 2c9, and 2d6) at concentrations exceeding 30 μm , which could potentially affect its metabolism and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of extracellular matrix remodeling . By inhibiting LOXL2, the compound can reduce the crosslinking of collagen and elastin, potentially leading to decreased tissue stiffness and fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at 4°C . Additionally, the compound’s solubility, and thus its bioavailability and efficacy, can be influenced by the solvent used

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanamine hydrochloride: A similar compound with a pyridine ring instead of a pyrimidine ring.

    (2-Chloro-4-pyridyl)methanamine hydrochloride: Another related compound with slight structural differences.

Uniqueness

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is unique due to its specific interaction with LOXL2 and its potential applications in various fields. Its pyrimidine ring structure also provides distinct chemical properties compared to similar pyridine-based compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-chloropyrimidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADFHUSNTYTRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.